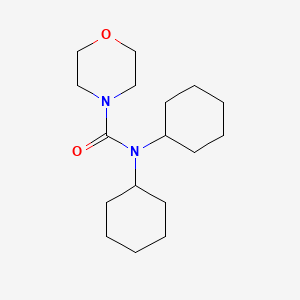

N,N-Dicyclohexylmorpholine-4-carboxamide

Description

1H NMR (400 MHz, CDCl3):

- Morpholine protons : A triplet at δ 3.72 ppm (H-2, H-6) and a multiplet at δ 3.34 ppm (H-3, H-5) .

- Cyclohexyl protons : Multiplets between δ 1.20–1.85 ppm, characteristic of axial-equatorial hydrogen environments.

- Amide proton : Absent due to exchange broadening in CDCl3, a common feature of secondary amides.

13C NMR (100 MHz, CDCl3):

- Carbonyl carbon (C=O) : δ 170.5 ppm, typical for carboxamides .

- Morpholine carbons : δ 67.3 ppm (C-2, C-6), δ 50.1 ppm (C-3, C-5).

- Cyclohexyl carbons : δ 25.8–35.4 ppm, consistent with sp3 hybridized carbons.

NOESY experiments reveal proximity between cyclohexyl axial hydrogens and morpholine protons , suggesting a folded conformation in nonpolar solvents .

Properties

CAS No. |

84604-69-3 |

|---|---|

Molecular Formula |

C17H30N2O2 |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

N,N-dicyclohexylmorpholine-4-carboxamide |

InChI |

InChI=1S/C17H30N2O2/c20-17(18-11-13-21-14-12-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h15-16H,1-14H2 |

InChI Key |

TXQRHCGEVZOPQC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)C(=O)N3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

General Synthesis Overview

The synthesis of N,N-Dicyclohexylmorpholine-4-carboxamide typically involves the reaction of morpholine derivatives with dicyclohexylcarbodiimide or similar reagents. The general approach includes:

- Reagents : Morpholine, dicyclohexylcarbodiimide, and various solvents.

- Conditions : Controlled temperature and time to optimize yield and purity.

Method 1: Reaction with Dicyclohexylcarbodiimide

Reagents :

- Morpholine

- Dicyclohexylcarbodiimide

- Solvent (e.g., dichloromethane or acetonitrile)

-

- Dissolve morpholine in the solvent.

- Add dicyclohexylcarbodiimide gradually.

- Stir the mixture at room temperature for a specified duration, typically 24 hours.

- Purify the resulting product through recrystallization or chromatography.

Yield and Purity : This method generally yields high purity (>98%) as confirmed by gas chromatography analysis.

Method 2: Amidation Reaction

Reagents :

- Morpholine derivative

- Dicyclohexylcarbodiimide

- Non-nucleophilic base (e.g., triethylamine)

- Solvent (e.g., acetonitrile)

-

- Mix the morpholine derivative with a non-nucleophilic base in acetonitrile.

- Introduce dicyclohexylcarbodiimide to the mixture.

- Heat under reflux for several hours.

- Isolate the product through filtration and purification techniques.

Yield and Purity : Variations in reaction conditions can lead to different yields, emphasizing the need for optimization.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Disadvantages |

|---|---|---|---|---|

| Reaction with Dicyclohexylcarbodiimide | 85-95 | >98 | Simplicity, high purity | Requires careful temperature control |

| Amidation Reaction | 70-90 | >95 | Versatile reagents | More complex procedure |

Chemical Reactions Analysis

Types of Reactions

N,N-Dicyclohexylmorpholine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of N,N-dicyclohexylmorpholine-4-carboxylic acid.

Reduction: Formation of N,N-dicyclohexylmorpholine.

Substitution: Formation of various substituted morpholine derivatives depending on the substituent introduced.

Scientific Research Applications

N,N-Dicyclohexylmorpholine-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of N,N-Dicyclohexylmorpholine-4-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. The compound’s unique structure allows it to bind to these targets with high affinity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Core Functional Group Variations

The target compound’s carboximidamide group distinguishes it from analogs with carboxamide (CONH2) or other substituents. Key comparisons include:

| Compound Name | Core Functional Group | Substituents | Key Properties |

|---|---|---|---|

| N,N'-Dicyclohexylmorpholine-4-carboximidamide | Amidine (C(=NH)–N–) | Two cyclohexyl groups | High lipophilicity, strong hydrogen bonding |

| N-Phenylmorpholine-4-carboxamide | Carboxamide (CONH–) | Phenyl group | Moderate solubility, aromatic interactions |

| N-(4-Chlorophenyl)morpholine-4-carboxamide | Carboxamide (CONH–) | 4-Chlorophenyl group | Enhanced polarity, halogen-mediated reactivity |

| N-(2-Chloroethyl)morpholine-4-carboxamide | Carboxamide (CONH–) | Chloroethyl chain | Flexible alkyl chain, potential alkylation |

Amidine vs. Amide Reactivity :

- Amidines are stronger bases (pKa ~11–12) due to resonance stabilization of the protonated form, enabling interactions with acidic biomolecules or catalysts .

- Carboxamides exhibit weaker basicity (pKa ~0–1) and participate in hydrogen bonding via NH groups, as seen in N-phenyl derivatives forming chains via N–H⋯O interactions .

Substituent Effects on Physicochemical Properties

Crystallographic and Hydrogen-Bonding Patterns

- N,N'-Dicyclohexylmorpholine-4-carboximidamide : Predicted to form intermolecular N–H⋯N hydrogen bonds due to the amidine group, though crystal data are unavailable. Analogous morpholine-carboxamides show chair conformations and chains linked via N–H⋯O bonds .

- N-(4-Chlorophenyl)morpholine-4-carboxamide : Exhibits chair conformation with chains along the [100] axis via N–H⋯O bonds (R factor = 0.044) .

Biological Activity

N,N-Dicyclohexylmorpholine-4-carboxamide (DCHM) is a compound with significant biological activity, particularly as an ATP-sensitive potassium (KATP) channel blocker. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C17H31N3O

- Molecular Weight : 293.46 g/mol

- Appearance : White to almost white crystalline powder

- Melting Point : 104°C to 108°C

DCHM primarily acts as a kidney-selective ATP-sensitive potassium channel blocker . By inhibiting these channels, it regulates potassium and fluid balance, leading to increased urine output (diuresis). This mechanism is particularly beneficial in managing conditions associated with fluid retention and hypertension. The compound's selectivity for kidney tissues suggests a lower risk of systemic side effects compared to non-selective potassium channel blockers .

Biological Activity and Therapeutic Applications

- Diuretic Effects :

-

Blood Pressure Regulation :

- Studies indicate that DCHM can lower blood pressure in animal models, suggesting its application in hypertension management. The renal kallikrein secretion enhancement further supports its role in regulating blood pressure.

- Safety Profile :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Primary Use | Selectivity |

|---|---|---|---|

| N,N'-Dicyclohexyl-4-morpholinecarboxamidine | Amidines | Diuretic | Kidney-selective |

| Glibenclamide | Sulfonylurea | Diabetes management | Pancreatic |

| U-37883A | Guanidine | Diuretic | Less selective |

| Amiodarone | Benzofuran | Antiarrhythmic | Cardiac |

DCHM stands out due to its specific kidney-selective action compared to other diuretics that may have broader systemic effects.

Case Studies and Research Findings

Research has highlighted several key findings regarding DCHM:

- Animal Studies : In controlled studies involving rats, DCHM demonstrated significant diuretic activity without causing potassium loss, which is a common side effect of many diuretics. This property makes it particularly valuable for patients at risk of hypokalemia .

- Mechanistic Insights : Further investigations into its mechanism revealed that DCHM enhances renal kallikrein secretion, which plays a crucial role in renal function and blood pressure regulation. However, detailed studies on its interaction with other pharmacological agents are still needed.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N,N-Dicyclohexylmorpholine-4-carboxamide, and how can reaction conditions be optimized?

- Methodology :

- Start with cyclohexanecarbonyl chloride (synthesized via thionyl chloride activation of cyclohexanecarboxylic acid) and react it with dicyclohexylamine in anhydrous benzene under reflux.

- Purify the crude product via recrystallization using ethanol or DMF to enhance yield and purity .

- Monitor reaction progress using thin-layer chromatography (TLC) and confirm product identity via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

- Methodology :

- NMR : Use H NMR to identify cyclohexyl proton environments (δ 1.0–2.5 ppm) and morpholine ring protons (δ 3.5–4.0 ppm). C NMR confirms carbonyl (C=O) resonance at ~165–170 ppm .

- IR : A strong absorption band at ~1640–1680 cm confirms the carboxamide group .

- HRMS : Validate molecular weight (e.g., calculated for CHNO: 331.47 g/mol) and isotopic patterns .

Q. What are the key solubility and stability considerations for handling this compound in experimental settings?

- Methodology :

- Test solubility in polar aprotic solvents (e.g., DMF, DMSO) and non-polar solvents (e.g., benzene, chloroform).

- Conduct stability studies under varying pH (2–12) and temperatures (4°C to 40°C) using HPLC to monitor degradation .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

- Methodology :

- Grow crystals via slow evaporation of a saturated solution in ethanol.

- Use SHELXL for structure refinement, focusing on R-factor convergence (<0.05) and data-to-parameter ratios (>15:1) to ensure accuracy .

- Analyze hydrogen-bonding networks (e.g., N–H⋯O interactions) to explain packing motifs .

Q. What computational approaches are suitable for modeling the compound’s electronic properties and interactions with biological targets?

- Methodology :

- Perform density functional theory (DFT) calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and HOMO-LUMO gaps.

- Use molecular docking (AutoDock Vina) to predict binding affinities with enzymes like cytochrome P450, leveraging PubChem-derived 3D structures (InChIKey: RQMDSCPCNJHYJL-UHFFFAOYSA-N) .

Q. How can researchers address discrepancies in reported spectral or crystallographic data for this compound?

- Methodology :

- Cross-validate experimental data (e.g., XRD R-factors, NMR shifts) against published benchmarks .

- Reproduce synthesis under controlled conditions to isolate polymorphic or solvate forms that may explain variations .

Q. What strategies are recommended for probing the compound’s potential bioactivity in vitro?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.